2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide
Overview
Description
2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:
Formation of the Phenoxy Intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenoxy halide.
Indolinyl Intermediate Synthesis: The indolinyl intermediate can be synthesized by reacting indole with pivaloyl chloride under suitable conditions.
Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the indolinyl intermediate in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups within the compound.
Substitution: The compound may undergo substitution reactions, particularly at the phenoxy or indolinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Chemical Research: Use as a reagent or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)acetamide: Lacks the indolinyl group, which may result in different chemical properties and applications.
N-(1-pivaloylindolin-6-yl)acetamide:
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-24(2,3)18-8-11-20(12-9-18)30-16-22(28)26-19-10-7-17-13-14-27(21(17)15-19)23(29)25(4,5)6/h7-12,15H,13-14,16H2,1-6H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFSNNOXFCXRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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